5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid
CAS No.: 438030-75-2
Cat. No.: VC4783795
Molecular Formula: C17H16ClNO5S
Molecular Weight: 381.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438030-75-2 |
|---|---|
| Molecular Formula | C17H16ClNO5S |
| Molecular Weight | 381.83 |
| IUPAC Name | 2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21) |
| Standard InChI Key | BZPCJEIKGXJCIU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Introduction
Synthesis and Methodology
Characterization Techniques
Post-synthesis characterization relies on advanced analytical methods:
Physical and Chemical Properties
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClNO₅S | |
| Molecular Weight | 381.83 g/mol | |
| SMILES | COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| InChIKey | BZPCJEIKGXJCIU-UHFFFAOYSA-N |
Biological Activity and Research Applications
Pharmacological Considerations
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Metabolic Stability: The allyl group may undergo cytochrome P450-mediated oxidation, affecting bioavailability.
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Toxicity Profile: No LD₅₀ data available; handling requires caution due to potential sulfonamide-related hypersensitivity.
Comparative Analysis with Related Compounds
Structural and Functional Analogues
Critical Functional Group Analysis
| Group | Role | Impact on Activity |
|---|---|---|
| Allyl | Conformational flexibility | Enhances binding to hydrophobic pockets |
| 4-Methoxyphenyl | Electron-donating effect | Modulates electronic interactions with targets |
| Sulfamoyl | Hydrogen bond donor | Critical for enzyme inhibition |
| Hazard | Classification | Source |
|---|---|---|
| Toxicity | Not classified | |
| Environmental Impact | Data limited | |
| Storage | Cool, dry, inert atmosphere |
Precautions
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Avoid inhalation of dust or vapors.
-
Use personal protective equipment (gloves, goggles).
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Dispose of waste according to local regulations.
Industrial and Research Applications
Pharmaceutical Development
This compound serves as a scaffold for:
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Prodrug Design: The carboxylic acid moiety can be esterified for improved bioavailability.
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Targeted Therapy: Functionalization of the allyl group for conjugation with antibodies or nanoparticles.
Agricultural Use
Potential as a:
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Selective Herbicide: Based on structural similarity to known herbicidal sulfamoyl benzoates.
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Plant Growth Regulator: Modulation of auxin or gibberellin pathways.
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